Structural Minimalism: Single vs. Dual Benzodioxole Substitution Defines Pharmacophore Simplicity
CAS 5431-91-4 possesses exactly one 1,3-benzodioxol-5-ylmethylidene group at the 3-position, whereas savinin (CAS 493-95-8) and hibalactone carry an additional 1,3-benzodioxol-5-ylmethyl substituent at the 4-position [1]. This structural difference reduces the molecular weight from 352.3 Da (savinin) to 218.2 Da and eliminates one stereocenter, simplifying both synthetic complexity and analytical characterization .
| Evidence Dimension | Number of aromatic substituents and molecular complexity |
|---|---|
| Target Compound Data | 1 substituent (3-benzodioxol-5-ylmethylidene); MW = 218.2 Da; 0 stereocenters (E/Z isomerism only) |
| Comparator Or Baseline | Savinin: 2 substituents (3-benzodioxol-5-ylmethylidene + 4-benzodioxol-5-ylmethyl); MW = 352.3 Da; 2 stereocenters. Hibalactone: identical substitution pattern to savinin |
| Quantified Difference | MW reduction of 134.1 Da (38% lower); elimination of 1 stereocenter and 1 benzylic substituent |
| Conditions | Structural comparison based on established chemical structures (ChemSpider, ZFIN ChEBI) |
Why This Matters
The simplified scaffold enables unambiguous SAR deconvolution of the α-benzylidene pharmacophore contribution, which is impossible with dual-substituted natural lignans where the 4-position group confounds activity readouts.
- [1] ZFIN ChEBI: savinin. Definition: A lignan that is dihydrofuran-2(3H)-one substituted by a 1,3-benzodioxol-5-ylmethylidene group at position 3 and a 1,3-benzodioxol-5-ylmethyl group at position 4. View Source
